1,3-双(羧甲基)-1H-咪唑鎓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

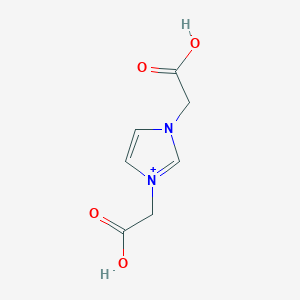

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium, also known as 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium, is a useful research compound. Its molecular formula is C₇H₈N₂O₄ and its molecular weight is 184.15. The purity is usually 95%.

BenchChem offers high-quality 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

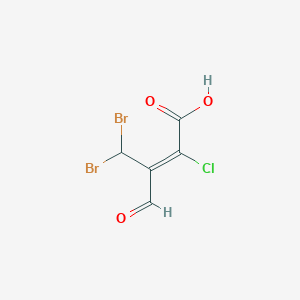

两性离子化合物的合成

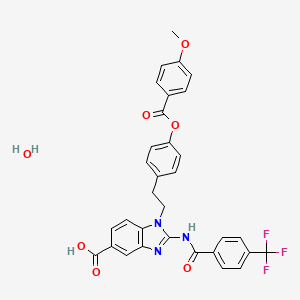

化合物“1,3-双(羧甲基)-1H-咪唑鎓”可用作多组分反应的起始原料来制备两性离子化合物 {svg_1}. 该过程涉及使用γ-氨基丁酸 (GABA) 并在反应中生成1,3-双(3-羧丙基)咪唑 (bcpim) {svg_2}.

咪唑鎓盐的形成

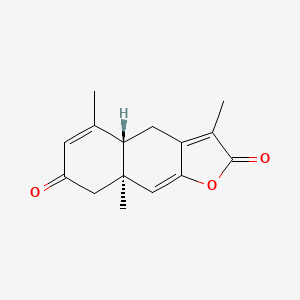

该化合物可用于咪唑鎓盐的形成 {svg_3}. 用烷基卤化物取代预先形成的1-取代咪唑环的非取代氮 (N3) 的烷基化是应用最广泛的方法之一 {svg_4}.

卤化盐的制备

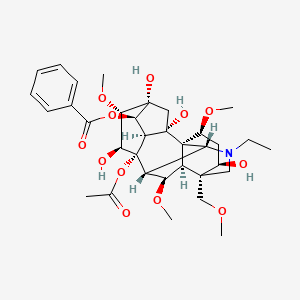

化合物“1,3-双(羧甲基)-1H-咪唑鎓”可转化为相应的卤化盐 {svg_5}. 该转化过程已被研究人员优化 {svg_6}.

Biginelli 多组分反应的催化剂

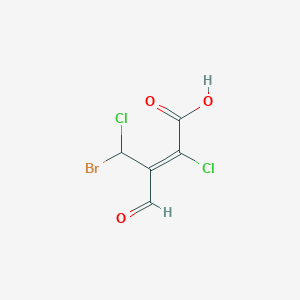

该化合物的离子盐形式 [BCMIM][Cl] 可作为可持续、可回收且无金属的离子催化剂,用于 Biginelli 多组分反应 {svg_7}. 该反应涉及芳香醛、取代的1,3-二羰基化合物和尿素/硫脲的偶联 {svg_8}.

二氢嘧啶-2(1H)-酮/硫酮的合成

离子盐 [BCMIM][Cl] 可用于合成二氢嘧啶-2(1H)-酮/硫酮 {svg_9}. 这些化合物具有多种生物学和治疗学性质 {svg_10}.

市售药物的合成

作用机制

Target of Action

The primary target of 1,3-Bis(carboxymethyl)-1H-imidazolium is copper (II) ions . The compound combines with copper (II) to produce a coordination polymer .

Mode of Action

The monoanion of 1,3-bis(carboxymethyl)imidazolium combines with copper (II) to produce an undulating 2D coordination polymer . In this structure, copper acetate-like dimers, linked by imdc− ligands, act as 4-connecting centres .

Biochemical Pathways

The compound affects the formation of coordination polymers. These polymers are formed by the combination of copper (II) acetate, copper (II) hexafluorosilicate and Himdc . In this structure, infinite parallel Cu3(OH)2 chains are linked by bridging imdc− ligands to form channels that have an approximately triangular cross-section .

Pharmacokinetics

It’s known that the compound undergoes a single crystal-to-single crystal transformation upon removal of coordinated and non-coordinated solvent molecules .

Result of Action

The result of the compound’s action is the formation of a 2D coordination polymer of composition Cu2(imdc)2(CH3OH)22·(CH3OH)(H2O) . This structure contains channels running parallel to the plane of the network .

Action Environment

The action of 1,3-Bis(carboxymethyl)-1H-imidazolium is influenced by environmental factors such as pressure. CO2 isotherms measured at 258 and 273 K show only modest uptake of CO2 but provide an indication that the sheets move apart at elevated pressures in order to accommodate the guest molecules .

未来方向

生化分析

Biochemical Properties

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium plays a crucial role in biochemical reactions, particularly as a catalyst. It has been shown to catalyze the Biginelli multicomponent reaction, which involves the reaction among arylaldehydes, substituted 1,3-dicarbonyl compounds, and urea or thiourea . This reaction is significant for the synthesis of dihydropyrimidin-2(1H)-one/thiones, which have various biological and therapeutic properties. The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex molecular architectures with high efficiency and atom economy .

Cellular Effects

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with human serum albumin (HSA) has been studied, revealing that it can induce protein unfolding and changes in the secondary structure of HSA . This interaction suggests that the compound can modulate protein function and stability, potentially impacting cellular activities that rely on these proteins.

Molecular Mechanism

The molecular mechanism of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium involves its ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with biomolecules. These interactions enable the compound to act as a catalyst in various biochemical reactions. For example, in the Biginelli reaction, 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium facilitates the formation of dihydropyrimidin-2(1H)-one/thiones by stabilizing the transition state and lowering the activation energy . Additionally, its binding to HSA involves hydrogen bonding and hydrophobic interactions, which contribute to the observed changes in protein structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, allowing it to be recycled and reused multiple times without significant loss of catalytic efficiency . Long-term exposure to the compound may lead to cumulative effects on cellular processes, such as sustained changes in protein structure and function.

Dosage Effects in Animal Models

Studies on the dosage effects of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium in animal models have shown that its impact varies with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved biochemical reactions. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity. The compound’s role in the Biginelli reaction, for example, involves its interaction with arylaldehydes, 1,3-dicarbonyl compounds, and urea or thiourea . These interactions are essential for the formation of dihydropyrimidin-2(1H)-one/thiones, which have significant biological and therapeutic properties.

Transport and Distribution

The transport and distribution of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium within cells and tissues involve its interaction with transporters and binding proteins. The compound’s ability to bind to HSA suggests that it can be transported through the bloodstream and distributed to various tissues . Its localization and accumulation within specific cellular compartments may influence its activity and function, impacting cellular processes that rely on these compartments.

Subcellular Localization

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with HSA, for example, may facilitate its transport to cellular compartments where HSA is present . This localization can affect the compound’s activity and function, potentially modulating cellular processes that occur within these compartments.

属性

IUPAC Name |

2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNUXQTQONUMA-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。